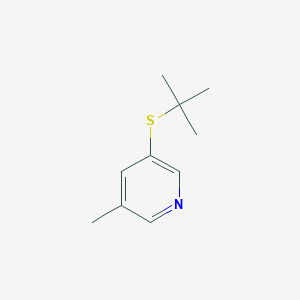
3-tert-butylsulfanyl-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butylsulfanyl-5-methylpyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is a derivative of 3-picoline, where a tert-butylthio group is attached to the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-tert-butylsulfanyl-5-methylpyridine typically involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydrogen atom at the fifth position of the pyridine ring is replaced by the tert-butylthio group. This reaction can be carried out under mild conditions, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butylthio group, often using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Picoline.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-tert-butylsulfanyl-5-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
3-Picoline: The parent compound without the tert-butylthio group.
2-Picoline, 5-(tert-butylthio)-: A positional isomer with the tert-butylthio group at the second position.
4-Picoline, 5-(tert-butylthio)-: Another positional isomer with the tert-butylthio group at the fourth position.
Comparison:
Uniqueness: 3-tert-butylsulfanyl-5-methylpyridine is unique due to the specific positioning of the tert-butylthio group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Reactivity: The position of the tert-butylthio group affects the compound’s reactivity in substitution and oxidation reactions, making it distinct from other isomers.
Applications: The specific structure of this compound allows for unique applications in chemical synthesis and potential biological activities that may not be observed with other isomers.
Eigenschaften
CAS-Nummer |
18794-47-3 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
ASCYFBRLXRDIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
Kanonische SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















